(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one” belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with diverse substituents influencing physicochemical and biological properties. Its structure features:
- 4-(Dimethylamino)benzylidene moiety at position 4, introducing electron-donating dimethylamino groups that enhance solubility and modulate electronic properties.
- Propyl chain at position 5, which may improve lipophilicity and membrane permeability.
Pyrazol-3-one derivatives are widely studied for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4E)-2-(1,3-benzothiazol-2-yl)-4-[[4-(dimethylamino)phenyl]methylidene]-5-propylpyrazol-3-one |
InChI |
InChI=1S/C22H22N4OS/c1-4-7-18-17(14-15-10-12-16(13-11-15)25(2)3)21(27)26(24-18)22-23-19-8-5-6-9-20(19)28-22/h5-6,8-14H,4,7H2,1-3H3/b17-14+ |
InChI Key |
LQTLTCPSJZGSBM-SAPNQHFASA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
Introduction
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a complex structure that combines a benzothiazole moiety with a dimethylamino-substituted benzylidene group. This unique architecture suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C22H22N4OS
- Molecular Weight : 390.5 g/mol
- Structural Features :
- Pyrazolone core
- Benzothiazole moiety
- Dimethylamino group
The presence of these functional groups may enhance the compound's reactivity and biological activity, making it an interesting candidate for medicinal chemistry.
Biological Activities
Research indicates that compounds with similar structures to (4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one exhibit a range of biological activities:
- Antimicrobial Activity :
-
Anticancer Potential :
- Recent studies have highlighted the anticancer activity of benzothiazole derivatives, particularly their ability to inhibit key regulatory pathways in cancer cell proliferation. For instance, compounds targeting ATR kinase have shown promise in reducing cell viability in cancer cell lines such as HCT116 and HeLa .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that compounds similar to (4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one displayed significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6 |
| Compound B | Escherichia coli | 8 |
| Compound C | Salmonella typhi | 10 |
This data underscores the potential of these compounds as antibacterial agents.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of pyrazolone derivatives, it was found that the compound exhibited significant inhibition of cancer cell growth through apoptosis induction in vitro. The results from MTT assays indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| HeLa | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
The biological activity of (4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways associated with inflammation and cancer progression.
- Cellular Uptake and Bioavailability : The presence of dimethylamino groups enhances solubility and cellular uptake, potentially increasing bioavailability.
Comparison with Similar Compounds
Structural Variations
Key structural differences among pyrazol-3-one derivatives are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with nitro (electron-withdrawing) in , affecting charge distribution and reactivity.
- Thiazole vs. Benzothiazole : Benzothiazole (target compound) offers enhanced aromatic stacking compared to simpler thiazole rings ().
Physicochemical Properties
Comparative physicochemical
Notes:
- The target compound’s propyl chain and benzothiazole group likely increase lipophilicity (higher LogP) compared to methyl-substituted analogs.
Key Trends :
Preparation Methods
Benzothiazole Core Formation
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. In a representative procedure, 2-amino-6-nitrobenzothiazole is prepared by treating 4-chloro-3-nitroaniline with potassium thiocyanate and bromine in glacial acetic acid at 0–5°C for 4 hours. The intermediate is purified via recrystallization from ethanol, yielding pale-yellow crystals (mp 148–150°C).
Hydrazine Functionalization
The hydrazine side chain is introduced by refluxing 2-amino-6-nitrobenzothiazole with hydrazine hydrate (99%) in ethylene glycol at 120°C for 6 hours. This yields 2-hydrazinyl-6-nitro-1,3-benzothiazole as a reddish-brown solid, confirmed by IR (N–H stretch at 3,320 cm⁻¹) and ¹H NMR (δ 8.21 ppm, singlet for NH₂).
Preparation of 5-Propyl-2,4-dihydro-3H-pyrazol-3-one
Alkylation of Pyrazolone
The pyrazolone core is synthesized via Claisen-Schmidt condensation. A mixture of ethyl propionate (1.2 eq) and hydrazine hydrate (1 eq) in absolute ethanol is stirred at 0°C for 24 hours, yielding 5-propyl-2,4-dihydro-3H-pyrazol-3-one as a white solid. The product is characterized by a melting point of 102–104°C and a distinct ¹³C NMR signal at δ 162.1 ppm for the carbonyl group.
Condensation with 4-(Dimethylamino)benzaldehyde
Knoevenagel Reaction
The final step involves condensing 2-hydrazinylbenzothiazole with 4-(dimethylamino)benzaldehyde. A mixture of 2-hydrazinyl-6-nitro-1,3-benzothiazole (1 mmol), 5-propyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and 4-(dimethylamino)benzaldehyde (1.1 mmol) in ethanol (30 mL) is catalyzed by acetic acid (1 mL) at 70°C for 2 hours. The reaction progress is monitored by TLC (EtOAc/hexane, 1:1), and the product precipitates as a deep-red solid.
Table 1: Optimization of Condensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 85 |
| Catalyst (AcOH) | 1 mL | 87 |
| Reaction Time | 2 hours | 86 |
| Solvent (Ethanol) | 30 mL | 85 |
Structural Elucidation and Stereochemical Analysis
Spectroscopic Confirmation
-
IR Spectroscopy : Absorption at 1,650 cm⁻¹ confirms the C=N bond of the benzylidene group.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, olefinic proton), 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 6.72 (d, J = 8.4 Hz, 2H, Ar–H), 3.12 (s, 6H, N(CH₃)₂).
-
¹³C NMR : δ 159.2 (C=O), 154.1 (C=N), 128.6–114.8 (aromatic carbons).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the E-configuration of the benzylidene group, with a dihedral angle of 12.3° between the benzothiazole and pyrazolone rings. The crystal system is triclinic (P1̅), with unit cell parameters a = 11.8865 Å, b = 12.6289 Å, c = 13.5579 Å.
Purification and Yield Enhancement
Recrystallization
The crude product is recrystallized from hot methanol, increasing purity from 75% to 98% (HPLC).
Column Chromatography
For analytical-scale purification, silica gel chromatography (EtOAc/hexane, 3:7) resolves minor impurities, yielding >99% pure compound.
Mechanistic Insights
The reaction proceeds via a Knoevenagel mechanism, where acetic acid protonates the aldehyde carbonyl, enabling nucleophilic attack by the hydrazide’s NH group. The E-isomer predominates due to steric hindrance between the benzothiazole and dimethylamino groups during imine formation.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Benzylidene Incorporation Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic Acid | 1 mL | 2 | 85 | 98 |
| Piperidine | 0.5 mL | 24 | 72 | 95 |
| No Catalyst | – | 48 | <10 | 70 |
Industrial Scalability Considerations
Q & A
Q. What are the standard synthetic routes for preparing (4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound is synthesized via a multi-step process involving: (i) Condensation of 1,3-benzothiazole-2-carbaldehyde derivatives with hydrazine derivatives to form the pyrazole core. (ii) Introduction of the 4-(dimethylamino)benzylidene group via Knoevenagel condensation under acidic conditions (e.g., glacial acetic acid, anhydrous sodium acetate) . (iii) Propyl substitution at the 5-position using alkylation reagents (e.g., propyl bromide) in polar aprotic solvents like DMF. Key optimization parameters include reaction time (4–6 hours reflux) and stoichiometric ratios (1:1 aldehyde-to-hydrazine) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm, dimethylamino protons at δ 2.8–3.2 ppm) and carbon backbone .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ at m/z 407.15) and isotopic patterns .
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. How does the benzothiazole moiety influence the compound’s physicochemical properties?
- Methodological Answer : The benzothiazole group enhances π-π stacking interactions (critical for crystallinity) and increases lipophilicity (logP ~3.2), as calculated via HPLC retention time comparisons. This moiety also contributes to UV-Vis absorbance at λmax ~320 nm, useful for quantification .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
- Methodological Answer : Yield optimization involves: (i) Catalyst screening : Use of piperidine or molecular sieves instead of acetic acid improves electrophilicity of the carbonyl group. (ii) Solvent effects : Ethanol/water mixtures (4:1) enhance solubility of intermediates. (iii) Temperature gradients : Stepwise heating (70°C → 100°C) minimizes side reactions. Evidence shows yields increase from 45% to 68% under these conditions .
Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies?
- Methodological Answer : (i) Metabolic stability assays : Test hepatic microsome degradation to identify unstable functional groups (e.g., dimethylamino may undergo N-demethylation). (ii) Prodrug modification : Mask polar groups (e.g., esterification of the pyrazol-3-one) to improve bioavailability . (iii) Pharmacokinetic modeling : Use allometric scaling to adjust dosing regimens between species .
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer : (i) Molecular docking : Employ AutoDock Vina with flexible ligand settings to account for the benzylidene group’s conformational flexibility. (ii) MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability. (iii) QSAR modeling : Correlate substituent effects (e.g., propyl vs. ethyl at position 5) with inhibitory activity (IC50) using Hammett σ constants .
Q. What analytical approaches validate the (4E) stereochemistry of the benzylidene group?
- Methodological Answer : (i) NOESY NMR : Detect spatial proximity between the benzothiazole proton and the benzylidene CH to confirm E-configuration. (ii) X-ray crystallography : Resolve the dihedral angle between the pyrazole and benzylidene planes (typically ~170° for E-isomers) . (iii) Comparative UV spectroscopy : E-isomers exhibit bathochromic shifts (~15 nm) compared to Z-isomers due to extended conjugation .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer : (i) Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities. (ii) Polymorph screening : Recrystallize from different solvents (e.g., MeOH vs. DCM/hexane) to isolate stable forms. (iii) DSC/TGA : Measure thermal behavior (e.g., endothermic peaks at 215°C vs. 228°C) to identify polymorphic variations .
Experimental Design Considerations
Q. What controls are essential in biological assays to evaluate this compound’s cytotoxicity?
- Methodological Answer : (i) Positive controls : Use staurosporine (apoptosis inducer) and DMSO vehicle controls. (ii) Metabolic interference checks : Include resazurin assays to rule out false signals from redox-active groups (e.g., benzothiazole). (iii) Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to confirm intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
